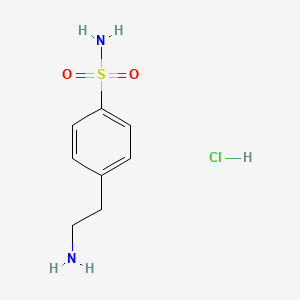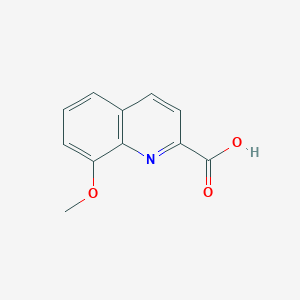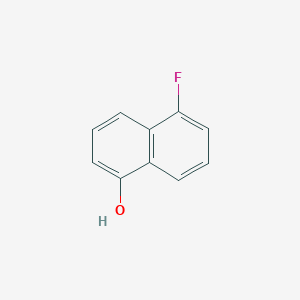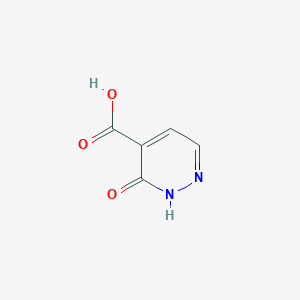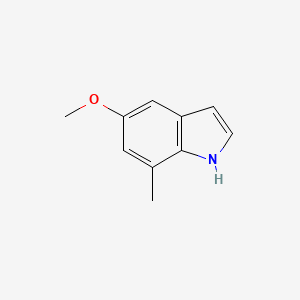![molecular formula C11H12N2O B1313615 Spiro[indoline-3,3'-pyrrolidin]-2-one CAS No. 6786-41-0](/img/structure/B1313615.png)
Spiro[indoline-3,3'-pyrrolidin]-2-one
Vue d'ensemble
Description
Spiro[indoline-3,3'-pyrrolidin]-2-one, also known as spiroindoline-2-one, is a cyclic compound consisting of a five-membered ring containing two nitrogen atoms and two oxygen atoms. It is a derivative of the amino acid tryptophan and is found in a variety of natural products. It has been studied extensively in the laboratory and has been found to have a wide range of biological activities. This review aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of spiroindoline-2-one.
Applications De Recherche Scientifique
Produits Naturels Biologiquement Actifs
Ces composés servent de motifs centraux dans de nombreux produits naturels biologiquement actifs. Leurs configurations spécifiques sont cruciales pour l'activité biologique des composés spirocycliques .
Produits Pharmaceutiques et Analogues
Les Spiro[indoline-3,3’-pyrrolidin]-2-ones sont intégrales dans les produits pharmaceutiques et leurs analogues, contribuant à leurs effets thérapeutiques .
Synthèse Diastéréodivergente
Ils sont utilisés dans les procédés de synthèse diastéréodivergente, où différents diastéréoisomères sont produits en ajustant les bases de Lewis ou de Brønsted .
Matériaux Intelligents Photochromiques
Bien que non mentionné directement pour le Spiro[indoline-3,3’-pyrrolidin]-2-one, les dérivés de spiropyran, qui partagent une structure spirocyclique similaire, sont utilisés dans les matériaux intelligents qui peuvent commuter les isomères avec la lumière UV ou visible .
Réactions de Cycloaddition 1,3-Dipolaires
Ces composés sont synthétisés par des réactions de cycloaddition 1,3-dipolaires d'ylures d'azométhine avec des oléfines activées, ce qui constitue une méthode clé pour la formation de spirooxindoles .
Inhibiteurs de MDM2
Les spirooxindoles, qui comprennent les dérivés de Spiro[indoline-3,3’-pyrrolidin]-2-one, ont été identifiés comme de puissants inhibiteurs de MDM2 avec un potentiel thérapeutique significatif .
Synthèse Assistée par Micro-ondes
Une nouvelle approche implique la synthèse diastéréosélective assistée par micro-ondes de dérivés de spiro[indoline-3,2’-pyrrole] par une réaction à trois composants .
Mécanisme D'action
Target of Action
Spiro[indoline-3,3’-pyrrolidin]-2-one is a complex organic compound that is found as a core motif in an array of biologically active natural products, pharmaceuticals, and their analogues Its absolute and relative configurations have been proven to play a key role in the biological activity of spirocyclic compounds .
Mode of Action
The mode of action of Spiro[indoline-3,3’-pyrrolidin]-2-one involves a diastereodivergent synthesis through base-promoted (3 + 2) cycloadditions . The catalysts used in this process have full control over the configuration of the stereocenters . When a Lewis base is used as a catalyst, good yields and excellent diastereoselectivities are obtained, regardless of the properties of the substituents . Conversely, spiro[indoline-3,3’-pyrrolidin]-2-ones of a different diastereoisomer are produced in good yields when a Brønsted base is used .
Biochemical Pathways
The compound’s synthesis involves a series of chemical reactions, including base-promoted (3 + 2) cycloadditions . This process results in the formation of spirocyclic compounds with varied biological activities .
Pharmacokinetics
The compound’s synthesis involves a series of chemical reactions that could potentially influence its bioavailability .
Result of Action
The compound’s absolute and relative configurations have been proven to play a key role in the biological activity of spirocyclic compounds .
Action Environment
The compound’s synthesis involves a series of chemical reactions that could potentially be influenced by environmental conditions .
Analyse Biochimique
Biochemical Properties
Spiro[indoline-3,3’-pyrrolidin]-2-one plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been found to interact with various enzymes, including kinases and proteases, influencing their catalytic activities. For instance, Spiro[indoline-3,3’-pyrrolidin]-2-one can act as an inhibitor of certain kinases, thereby affecting phosphorylation processes critical for cell signaling pathways. Additionally, it binds to specific proteins, altering their conformation and function, which can lead to changes in cellular processes such as apoptosis and cell proliferation .
Cellular Effects
The effects of Spiro[indoline-3,3’-pyrrolidin]-2-one on cells are multifaceted, impacting various cellular processes and functions. It has been observed to influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for cell growth, differentiation, and survival. Spiro[indoline-3,3’-pyrrolidin]-2-one can modulate gene expression by affecting transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites and energy production within the cell .
Molecular Mechanism
At the molecular level, Spiro[indoline-3,3’-pyrrolidin]-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity and function. For example, Spiro[indoline-3,3’-pyrrolidin]-2-one can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access or altering enzyme conformation . Additionally, it can activate or inhibit signaling pathways by interacting with receptors or signaling proteins, leading to downstream effects on gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[indoline-3,3’-pyrrolidin]-2-one can change over time due to its stability and degradation properties. Studies have shown that Spiro[indoline-3,3’-pyrrolidin]-2-one is relatively stable under physiological conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of certain enzymes or under specific environmental conditions, leading to a decrease in its efficacy . Long-term studies have indicated that prolonged exposure to Spiro[indoline-3,3’-pyrrolidin]-2-one can result in adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Spiro[indoline-3,3’-pyrrolidin]-2-one vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, Spiro[indoline-3,3’-pyrrolidin]-2-one can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
Spiro[indoline-3,3’-pyrrolidin]-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, Spiro[indoline-3,3’-pyrrolidin]-2-one can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Spiro[indoline-3,3’-pyrrolidin]-2-one is transported and distributed through interactions with transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target cells . Additionally, binding proteins can sequester Spiro[indoline-3,3’-pyrrolidin]-2-one, affecting its localization and availability for biochemical interactions .
Subcellular Localization
The subcellular localization of Spiro[indoline-3,3’-pyrrolidin]-2-one is critical for its activity and function. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of Spiro[indoline-3,3’-pyrrolidin]-2-one within these compartments can influence its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
spiro[1H-indole-3,3'-pyrrolidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10/h1-4,12H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSHLSLQUHZOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449607 | |
| Record name | spiro[indoline-3,3'-pyrrolidin]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6786-41-0 | |
| Record name | Spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6786-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | spiro[indoline-3,3'-pyrrolidin]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic route to Spiro[indoline-3,3′-pyrrolidin]-2-ones described in the research paper?
A: The paper describes a novel method for synthesizing Spiro[indoline-3,3′-pyrrolidin]-2-ones using readily available tryptamine-derived ynesulfonamide substrates. [] This method utilizes silica gel and alumina as mediators and proceeds under neat conditions, offering a potentially more sustainable and efficient alternative to traditional synthetic approaches. The researchers successfully prevented the undesired Wagner-Meerwein rearrangement by trapping the spiroindoleninium intermediate with water, showcasing control over the reaction pathway. [] Furthermore, the method's tolerance for various functional groups was investigated, highlighting its versatility for potential applications in synthesizing diverse Spiro[indoline-3,3′-pyrrolidin]-2-one derivatives. []
Q2: How did the researchers investigate the mechanism of this novel synthetic route?
A: The researchers employed isotope-labeling experiments to gain a deeper understanding of the sequential transformation leading to Spiro[indoline-3,3′-pyrrolidin]-2-ones. [] By strategically incorporating isotopes into the starting materials and tracking their presence in the final product and intermediates, the team could delineate the step-by-step mechanism of the reaction. This mechanistic insight is crucial for optimizing reaction conditions, exploring potential variations, and applying the method to synthesize other complex molecules. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)




